6-Iodo-7-methoxyisoquinoline
Overview
Description
6-Iodo-7-methoxyisoquinoline is a compound that belongs to the class of isoquinolines . Isoquinolines are heterocyclic compounds consisting of a benzene ring fused to a pyridine ring . The compound has a molecular formula of C10H8INO .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature . For instance, 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . The starting components were iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes or O-heterocycles .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isoquinoline ring, a methoxy group at the 7-position, and an iodine atom at the 6-position .Scientific Research Applications
Synthesis and Structural Importance
6-Iodo-7-methoxyisoquinoline serves as a crucial intermediate in the synthesis of complex natural products and pharmaceuticals due to its structural uniqueness. For example, a novel synthesis method for highly-substituted isoquinolines, exemplified by the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, utilizes direct metalation followed by cuprate-mediated methylation, demonstrating the compound's role in advancing synthetic organic chemistry (Melzer, Felber, & Bracher, 2018).
Building Blocks for Antibiotics
The compound is also a key building block in the synthesis of halogenated quinolines, which are crucial for antimicrobial drug discovery. A practical and scalable route has been developed for synthesizing 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline, highlighting its significance in the development of new antibiotics (Flagstad et al., 2014).
Heterocyclic Quinones Research
Research on heterocyclic quinones, including 7-methoxyisoquinoline-5,8-quinone, focuses on understanding the transmission of mesomeric and inductive effects of quinone carbonyl groups through the heteroring. This research contributes to our knowledge of quinone electrophilicity and chelate formation, which is vital for the development of novel therapeutic agents (Tsizin & Lopatin, 1977).
Fluorescence Studies
The fluorescence properties of 6-methoxyquinoline derivatives have been studied to understand their basic properties in different media, which has implications for their use in diagnostic and analytical applications. These studies help to elucidate the excited-state behavior of these compounds and their interactions with biological molecules (Schulman et al., 1974).
Antifungal Activities
The synthesis of novel 6-iodoquinazolin-4(3H)-one derivatives, starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one, led to the discovery of compounds with significant fungicidal activities. This highlights the potential of this compound derivatives in developing new antifungal agents (El-Hashash et al., 2015).
Future Directions
Properties
IUPAC Name |
6-iodo-7-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNBYMCAENDETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN=CC2=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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